5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
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Overview
Description
5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of a chlorophenyl group and two methylsulfanyl groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where acetone reacts with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but lacks the methylsulfanyl groups.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxy groups instead of chlorophenyl groups.
Uniqueness
5-(4-Chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
89812-53-3 |
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Molecular Formula |
C13H13ClOS2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C13H13ClOS2/c1-16-13(17-2)9-12(15)8-5-10-3-6-11(14)7-4-10/h3-9H,1-2H3 |
InChI Key |
YCDZJOIXIYKHIK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=O)C=CC1=CC=C(C=C1)Cl)SC |
Origin of Product |
United States |
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